molecular formula C15H26O B12610839 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-02-0

3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B12610839
CAS No.: 648858-02-0
M. Wt: 222.37 g/mol
InChI Key: ZLDWDTDPRYVZFT-UHFFFAOYSA-N
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Description

3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a chemical compound with a molecular formula of C15H26O. It is a type of cyclohexene derivative that features a unique combination of functional groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with 1,5,5-trimethylcyclohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3,3-dimethylbut-1-yne: This compound shares a similar structural motif but differs in its functional groups and reactivity.

    2,2-Dimethylbut-3-yn-1-yl: Another related compound with a different arrangement of functional groups.

Uniqueness

3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is unique due to its specific combination of a cyclohexene ring and an ether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

648858-02-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3-(3,3-dimethylbut-1-en-2-yloxy)-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C15H26O/c1-11-8-13(10-15(6,7)9-11)16-12(2)14(3,4)5/h8,13H,2,9-10H2,1,3-7H3

InChI Key

ZLDWDTDPRYVZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)OC(=C)C(C)(C)C

Origin of Product

United States

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